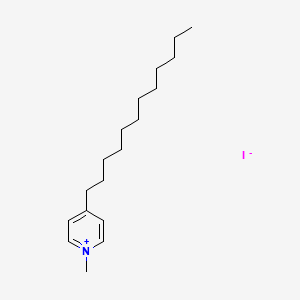

4-Dodecyl-1-methylpyridin-1-ium iodide

Description

4-Dodecyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt featuring a pyridinium core substituted with a methyl group and a dodecyl (C12) alkyl chain. The cationic pyridinium center is paired with an iodide counterion.

Properties

CAS No. |

62541-13-3 |

|---|---|

Molecular Formula |

C18H32IN |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

4-dodecyl-1-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C18H32N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-13H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

XUTJLPAPTPFYIM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=[N+](C=C1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

4-Dodecyl-1-methylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-dodecylpyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-Dodecyl-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions:

Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide using appropriate halide salts.

Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.

Complexation: It can form complexes with various metal ions, which can be utilized in catalysis and material science

Scientific Research Applications

4-Dodecyl-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: It has been studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its surfactant properties.

Industry: It is used in the formulation of detergents and emulsifiers

Mechanism of Action

The mechanism of action of 4-Dodecyl-1-methylpyridin-1-ium iodide primarily involves its surfactant properties. The long dodecyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form complexes with metal ions can be exploited in catalysis and material science .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide

- Structure : Two pyridinium groups linked via a conjugated bithiophene-ethynyl spacer.

- Key Differences : Extended π-conjugation enhances electronic properties, making it suitable for optoelectronic applications (e.g., organic semiconductors). The dodecyl analog lacks this conjugation, prioritizing hydrophobicity over charge transport .

4-(4-(Dimethylamino)styryl)-1-methylpyridinium Iodide

- Structure: Styryl group with dimethylamino substituent attached to the pyridinium core.

- Key Differences : The styryl group enables strong fluorescence (λabs = 450–505 nm, λem = 605 nm) and applications in biological imaging (e.g., mitochondrial tracking). The dodecyl analog’s lack of a conjugated system limits optical activity but enhances surfactant behavior .

4-Amino-1-methylpyridin-1-ium Iodide

- Structure: Amino substituent at the 4-position of the pyridinium ring.

- Key Differences: The amino group participates in hydrogen bonding, influencing crystal packing and solubility in polar solvents. The dodecyl chain, in contrast, reduces water solubility and increases lipid affinity .

4-tert-Butyl-1-methylpyridinium Iodide

- Structure : Bulky tert-butyl group at the 4-position.

- This may lower melting points and alter solubility profiles .

Physical and Chemical Properties

| Compound | Key Substituent | Melting Point (°C) | Solubility | Applications |

|---|---|---|---|---|

| 4-Dodecyl-1-methylpyridinium iodide | Dodecyl (C12) | Not reported | Likely soluble in non-polar solvents | Surfactants, lipid bilayers |

| 4-(4-Dimethylamino)styryl derivative | Styryl-Dimethylamino | 256–263 | DMSO, MeOH, CHCl3 | Fluorescent probes, NLO materials |

| 4-Amino-1-methylpyridinium iodide | Amino | Not reported | Polar solvents (MeOH, H2O) | Synthetic intermediates |

| 4-tert-Butyl-1-methylpyridinium iodide | tert-Butyl | Not reported | Moderate polarity solvents | Crystallography studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.